2-methylcyclohexanone is a member of the class of cyclohexanones that is cyclohexanone substituted by a methyl group at position 2. It has a role as a flavouring agent and a plant metabolite.
2-Methylcyclohexanone has been reported in Solanum lycopersicum with data available.
structure in first source
2-Methylcyclohexanone
CAS No.: 583-60-8
Cat. No.: VC20852223
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 583-60-8 |
|---|---|
| Molecular Formula | C7H12O |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | 2-methylcyclohexan-1-one |
| Standard InChI | InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h6H,2-5H2,1H3 |
| Standard InChI Key | LFSAPCRASZRSKS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCCC1=O |
| Boiling Point | 329 °F at 760 mmHg (USCG, 1999) 165.1 °C 329 °F 325 °F |
| Colorform | Water-white to pale yellow liquid Colorless liquid Colorless liquid. |
| Flash Point | 118 °F (USCG, 1999) 118 °F |
| Melting Point | -6.8 °F (USCG, 1999) -14 °C 6.8 °F 7 °F |
Introduction
Fundamental Characteristics of 2-Methylcyclohexanone
2-Methylcyclohexanone (CAS: 583-60-8) is an alicyclic ketone characterized by a cyclohexanone ring with a methyl substituent at the 2-position. This organic compound has the molecular formula C7H12O and a molecular weight of 112.1696 . It belongs to the broader class of methylated cyclohexanones, which are important intermediates in organic synthesis. The compound features a carbonyl group that imparts specific reactivity patterns, enabling various transformations in chemical processes.
2-Methylcyclohexanone is also known by several other names in scientific literature, including α-methylcyclohexanone, 2-methyl-1-cyclohexanone, o-methylcyclohexanone, and 2-methyl-cyclohexanon . Its structure combines the reactivity of the ketone functional group with the steric effects introduced by the methyl substituent, creating unique chemical behavior that distinguishes it from unsubstituted cyclohexanone.
Physical and Chemical Properties
2-Methylcyclohexanone exhibits a distinctive set of physical and chemical properties that influence its behavior in various applications and reactions. These properties are critical for understanding its handling requirements, storage conditions, and potential applications.
Fundamental Physical Properties
The physical characteristics of 2-Methylcyclohexanone have been well-documented through scientific research, as summarized in Table 1.
Table 1: Physical Properties of 2-Methylcyclohexanone
These physical properties highlight the compound's liquid nature at room temperature, moderate volatility, and distinctive sensory characteristics. The compound's heat capacity value of 204.6 J/mol·K at 290 K provides insight into its thermal behavior, which is relevant for processes involving temperature changes .
Solubility Characteristics
2-Methylcyclohexanone displays selective solubility in different solvents, which affects its applications and handling procedures. It is insoluble in water but readily dissolves in various organic solvents . This solubility profile is typical of moderately polar organic compounds with a significant hydrocarbon component. The specific solubility characteristics are presented in Table 2.
Table 2: Solubility Profile of 2-Methylcyclohexanone
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Insoluble | |
| Alcohol | Soluble | |
| Ether | Soluble | |
| Methanol | Soluble | |
| Cyclohexanone | Soluble | |
| Diethyl ether | Soluble | |
| Other polar organic solvents | Generally soluble |
Production Methods
The synthesis of 2-Methylcyclohexanone can be achieved through several industrial and laboratory methods, each with specific advantages and requirements. These production techniques have evolved to optimize yield, purity, and efficiency.
Industrial Synthesis Routes
On an industrial scale, 2-Methylcyclohexanone is produced through established chemical processes that offer economical production with high yield and purity. The primary industrial methods include:
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Catalytic hydrogenation of o-cresol, which transforms the aromatic ring into a cyclohexane derivative while preserving the methyl group and introducing a ketone functionality .
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Dehydrogenation of o-methylcyclohexanol, which involves the selective oxidation of the alcohol functional group to form a ketone while maintaining the methyl substituent and cyclohexane ring .
These industrial processes typically employ specific catalysts and reaction conditions to ensure optimal conversion and minimize the formation of byproducts.
Laboratory Preparation Methods
For research purposes or smaller-scale synthesis, 2-Methylcyclohexanone can be prepared through alternative routes that may be more suitable for laboratory settings:
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Treatment of cyclohexanone with a base followed by reaction with methyl iodide, introducing the methyl group at the α-position through enolate chemistry .
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The compound has been synthesized in research settings as documented in several scientific publications, including methods reported in the Journal of the American Chemical Society (1986), Synthetic Communications (1978), and Synthesis (1976) .
These laboratory methods offer flexibility for researchers requiring specific isotopic labeling or when working with limited quantities of starting materials.
Applications and Uses
2-Methylcyclohexanone serves multiple functions across various industries, leveraging its unique chemical properties and reactivity patterns.
Industrial Applications
In industrial settings, 2-Methylcyclohexanone finds application as:
The compound's relatively high boiling point (162-163°C) makes it suitable for applications requiring thermal stability, while its moderate volatility allows for controlled evaporation in coating applications .
Research and Synthetic Applications
In research laboratories and fine chemical synthesis, 2-Methylcyclohexanone serves as:
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A precursor in organic synthesis pathways, enabling the preparation of various derivatives through functional group transformations .
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A starting material for the synthesis of heterocyclic compounds, including structures like pyridines, quinolines, and indoles that form the core of many biologically active molecules .
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An intermediate in the synthesis of organometallic compounds, such as palladium complexes that may serve as catalysts in other chemical reactions .
Its reactivity at the α-position and the carbonyl group provides multiple sites for chemical modifications, making it a versatile building block in complex molecule synthesis.
Chemical Reactions
2-Methylcyclohexanone participates in numerous chemical reactions characteristic of ketones, with additional reactivity patterns influenced by the methyl substituent.
Characteristic Reaction Patterns
The compound undergoes typical ketone reactions, including:
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Nucleophilic addition reactions at the carbonyl carbon, resulting in the formation of addition products such as alcohols, imines, and hydrazones .
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Reduction reactions, which can convert the ketone to the corresponding alcohol (2-methylcyclohexanol) using reducing agents like sodium borohydride or lithium aluminum hydride .
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Oxidation processes, which can cleave the ring or functionalize specific positions depending on the oxidizing agent and conditions employed .
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Acid-catalyzed dehydration reactions, typically conducted at temperatures around 80-90°C, resulting in mixtures of 2-methylcyclohexanone and 2-methylcyclohexanol .
The presence of the methyl group at the 2-position introduces regioselectivity in many reactions, influencing the outcome of additions, substitutions, and eliminations.
Synthetic Transformations
2-Methylcyclohexanone serves as a platform for more complex synthetic transformations, including:
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Alkylation reactions at the α-position, utilizing its enolizability to introduce additional substituents.
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Condensation reactions with various nucleophiles, creating new carbon-carbon or carbon-heteroatom bonds.
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Ring expansion or contraction processes, generating different cyclic structures.
These synthetic capabilities explain the compound's utility in creating diverse molecular architectures for pharmaceutical, agrochemical, and materials science applications.
| Limit Type | Value | Regulatory Body | Reference |
|---|---|---|---|
| TLV-TWA | 230 mg/m³ (50 ppm) | ACGIH | |
| STEL | 345 mg/m³ (75 ppm) | ACGIH | |
| IDLH | 2500 ppm | NIOSH |
The Health Council of the Netherlands has conducted assessments regarding the occupational exposure limits for 2-Methylcyclohexanone, providing guidance for workplace safety practices .
Research Applications and Future Directions
The utility of 2-Methylcyclohexanone extends beyond its current applications, with ongoing research exploring new possibilities for this versatile compound.
Current Research Focus Areas
Recent scientific investigations involving 2-Methylcyclohexanone have focused on:
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Its role as a building block in the synthesis of biologically active compounds with potential pharmaceutical applications.
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Development of stereoselective reduction protocols to access specific isomers of 2-methylcyclohexanol for specialized applications.
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Exploration of its potential as a component in novel solvent systems with optimized properties for specific chemical processes.
These research directions capitalize on the compound's unique structural features and reactivity patterns to address challenges in synthetic chemistry and materials science.
Emerging Applications
Emerging applications of 2-Methylcyclohexanone include:
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Its incorporation into specialized fragrance formulations, where it may provide "lift" to woody soap perfumes and add power to spicy-herbaceous fragrances .
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Potential use in the development of new catalytic systems, leveraging its ability to coordinate with metal centers.
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Applications in sustainable chemistry approaches, where its relatively low toxicity compared to some alternative solvents may offer environmental advantages.
These developing applications suggest a broadening role for 2-Methylcyclohexanone in both industrial and research settings.
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